Ethanamine, N,N-diethyl-2-(2-(methyldiphenylsilyl)ethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanamine, N,N-diethyl-2-(2-(methyldiphenylsilyl)ethoxy)- is a complex organic compound that belongs to the class of amines. This compound is characterized by the presence of an ethanamine backbone with diethyl and methyldiphenylsilyl groups attached. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N,N-diethyl-2-(2-(methyldiphenylsilyl)ethoxy)- typically involves multiple steps. One common method includes the reaction of diethylamine with a suitable precursor containing the methyldiphenylsilyl group. The reaction conditions often require the presence of a base, such as sodium hydride, and an appropriate solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanamine, N,N-diethyl-2-(2-(methyldiphenylsilyl)ethoxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted ethanamine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanamine, N,N-diethyl-2-(2-(methyldiphenylsilyl)ethoxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanamine, N,N-diethyl-2-(2-(methyldiphenylsilyl)ethoxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanamine, N-ethyl-: A simpler amine with similar reactivity but lacking the methyldiphenylsilyl group.
Ethanamine, 2,2-dimethoxy-N-methyl-: Another amine with different substituents, leading to different chemical properties.
Uniqueness
Ethanamine, N,N-diethyl-2-(2-(methyldiphenylsilyl)ethoxy)- is unique due to the presence of the methyldiphenylsilyl group, which imparts specific chemical and physical properties. This makes it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
70737-24-5 |
---|---|
Molekularformel |
C21H31NOSi |
Molekulargewicht |
341.6 g/mol |
IUPAC-Name |
N,N-diethyl-2-[2-[methyl(diphenyl)silyl]ethoxy]ethanamine |
InChI |
InChI=1S/C21H31NOSi/c1-4-22(5-2)16-17-23-18-19-24(3,20-12-8-6-9-13-20)21-14-10-7-11-15-21/h6-15H,4-5,16-19H2,1-3H3 |
InChI-Schlüssel |
UGLCUDGWURZMFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOCC[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.